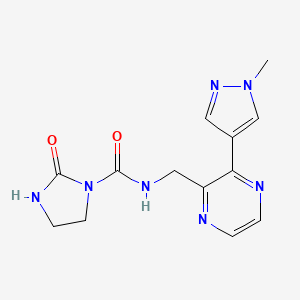

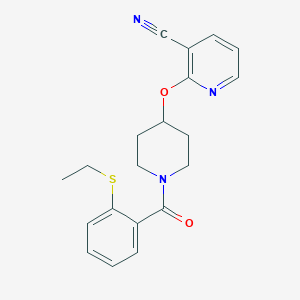

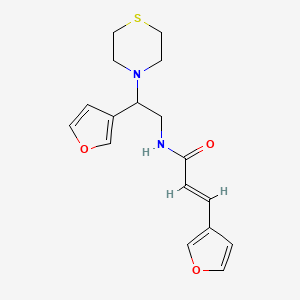

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods involve the formation of carbon-nitrogen bonds and the construction of heterocyclic rings .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can exhibit interesting photophysical properties .

Scientific Research Applications

Pyrazole and Pyrazinamide Derivatives in Scientific Research

Therapeutic Potential and Mechanism of Action

Pyrazole and pyrazinamide derivatives have been extensively studied for their broad range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and particularly, anticancer activities (Cherukupalli et al., 2017; Shaaban et al., 2012). The versatility of these compounds stems from their structural adaptability, allowing for a wide array of biological activities by modifying their chemical structure to target various cellular pathways.

Role in Drug Resistance Management

Pyrazinamide, a key drug in tuberculosis (TB) treatment, and its derivatives have been critical in managing drug-resistant forms of TB. Studies highlight the importance of pyrazinamide in regimens for multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, emphasizing its unique ability to shorten treatment duration and improve outcomes (Caminero et al., 2010). However, resistance to pyrazinamide poses significant challenges, underscoring the need for novel derivatives and treatment strategies (Njire et al., 2016).

Synthetic and Medicinal Aspects

The synthesis of pyrazole derivatives, including the compound , often involves reactions like the Knoevenagel condensation, highlighting the chemical versatility and potential for generating a diverse range of biologically active molecules (Tokala et al., 2022). These synthetic strategies enable the development of compounds with targeted therapeutic applications, including anticancer agents.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2/c1-19-8-9(6-18-19)11-10(14-2-3-15-11)7-17-13(22)20-5-4-16-12(20)21/h2-3,6,8H,4-5,7H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNMUHJMHRDBQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)N3CCNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)

![2-Chloro-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one](/img/structure/B2387978.png)

![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)

![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)